molecular formula C18H22N2O B2402127 N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide CAS No. 131699-28-0

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide

Cat. No.: B2402127
CAS No.: 131699-28-0
M. Wt: 282.387
InChI Key: ALUQCQYATHIIEI-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide is an organic compound with the molecular formula C18H22N2O. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide typically involves the reaction of tert-butylamine with phenyl isocyanate, followed by the addition of phenylacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction of tert-butylamine with phenyl isocyanate

      Reagents: tert-butylamine, phenyl isocyanate

      Conditions: Room temperature, inert atmosphere

      Product: N-tert-Butyl-phenylcarbamate

  • Addition of phenylacetic acid

      Reagents: N-tert-Butyl-phenylcarbamate, phenylacetic acid

      Conditions: Elevated temperature, catalytic amount of acid or base

      Product: this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-Butyl-2-phenyl-2-(phenylamino)acetic acid, while reduction could produce N-tert-Butyl-2-phenyl-2-(phenylamino)ethanol.

Scientific Research Applications

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide can be compared with other carbamate compounds, such as:

    N-tert-Butyl-2-phenylcarbamate: Similar structure but lacks the phenylamino group.

    N-tert-Butyl-2-(phenylamino)acetamide: Similar structure but lacks the second phenyl group.

    Phenylcarbamate: Lacks the tert-butyl and phenylamino groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-anilino-N-tert-butyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-18(2,3)20-17(21)16(14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13,16,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUQCQYATHIIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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